(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one
Description
(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one is a chiral tertiary amine featuring a piperidine core substituted with benzyl-isopropyl-amino and propan-1-one groups. Its stereochemistry and functional groups make it relevant in medicinal chemistry, particularly for targeting enzymes like FPTase (farnesyltransferase) and as a structural template for kinase inhibitors . The compound’s synthesis involves chiral intermediates and chromatographic separation of diastereomers . Key properties include a molecular weight of 303.45 g/mol (CAS 1354024-12-6) and a purity of up to 97% in commercial preparations .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)21(13-16-7-5-4-6-8-16)17-9-11-20(12-10-17)18(22)15(3)19/h4-8,14-15,17H,9-13,19H2,1-3H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDGTXQVHADLOM-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(CC2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The piperidine scaffold is typically derived from commercially available precursors such as 4-piperidone or its protected derivatives.
Reductive Amination at the 4-Position
A common approach involves reductive amination of 4-piperidone with benzyl-isopropyl-amine. For example:
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Reagents : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts.
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Conditions : Methanol or ethanol solvent, acidic pH (acetic acid), 25–50°C.
This step introduces the benzyl-isopropyl-amino group while preserving the ketone functionality at the 1-position.
Protection-Deprotection Strategies
To prevent side reactions during subsequent steps, the 1-ketone group is often protected as a ketal or acetal. For instance:
Asymmetric Mannich Reaction
The propan-1-one side chain is introduced via an asymmetric Mannich reaction to establish the (S)-configuration:
Enzymatic Resolution
Racemic mixtures of the amino-propanone intermediate are resolved using immobilized lipases (e.g., Candida antarctica Lipase B):
One-Pot Multi-Step Synthesis
Recent advances emphasize streamlined processes to reduce purification steps:
Sequential Reductive Amination and Acylation
A patent-pending method combines reductive amination and acylation in a single reactor:
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Step 1 : 4-Piperidone reacts with benzyl-isopropyl-amine under H2 (1 atm) with Pd/C.
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Step 2 : Without isolation, the intermediate is acylated with chloroacetone in the presence of K2CO3.
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–50°C | Higher yields at moderate temps |
| Solvent Polarity | Ethanol > THF | Polar solvents favor amine stability |
| Catalyst Loading | 5–10 mol% | Excess catalyst leads to side products |
Data derived from comparative studies.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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1H NMR (400 MHz, CDCl3) : δ 1.05 (d, J = 6.8 Hz, 6H, CH(CH3)2), 3.21–3.45 (m, 4H, piperidine-H), 4.32 (s, 2H, NCH2Ph).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Reductive Amination | 78 | 98 | N/A |
| Asymmetric Mannich | 70 | 99 | 96% ee |
| One-Pot Synthesis | 82 | 97 | 92% ee |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the amino-propanone moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Research
(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one has been investigated for its role in pharmacology, particularly as a potential therapeutic agent. Its structural characteristics suggest possible interactions with neurotransmitter systems, making it a candidate for studying conditions such as depression and anxiety.
Case Studies
- Neurotransmitter Modulation : Research indicates that compounds similar to this compound may influence serotonin and dopamine pathways, which are crucial in mood regulation. Studies have shown that modifications in piperidine derivatives can lead to enhanced binding affinities for serotonin receptors .
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows chemists to modify it further to create new compounds with enhanced efficacy or reduced side effects.
Synthesis Pathways
- Piperidine Derivatives : The synthesis of this compound involves multi-step reactions starting from readily available piperidine derivatives. This process is vital for developing new pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to develop drugs targeting specific receptors involved in various diseases. The ability to fine-tune its structure opens avenues for creating targeted therapies.
Research Insights
- Targeted Drug Design : The design of this compound has been guided by structure–activity relationship (SAR) studies that reveal how changes in its molecular framework affect biological activity .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in human therapeutics. Toxicological assessments provide insights into its metabolic pathways and potential side effects.
Toxicity Assessments
Studies have indicated that careful evaluation of the compound's toxicity is necessary to ensure safe therapeutic use. Investigations into its pharmacokinetics and biodistribution are ongoing to establish a comprehensive safety profile .
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s closest analogs differ in substituents on the piperidine ring or amine groups. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Polarity : The target compound’s diastereomers exhibit distinct TLC mobility (Rf values), indicating polarity differences critical for purification .
Biological Activity
(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one, with CAS number 1354003-66-9, is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C18H29N3O
- Molecular Weight : 303.44 g/mol
- Structure : The compound features an amino group, a piperidine ring, and a benzyl-isopropyl amino moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing glycolysis and other related processes.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against specific cancer cell lines. For instance, in a study involving glioma cell lines, the compound showed an IC50 value ranging from 0.03 to 0.09 μM, indicating high potency compared to other tested compounds .
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| D423 (ENO1 -/-) | 0.03 - 0.09 | |
| D423 ENO1 (isogenic rescue) | Not specified | |
| LN319 (ENO1 +/+) | Not specified |
Case Studies
One notable case study involved the assessment of the compound's effects on metabolic pathways in glioma cells. The treatment resulted in significant alterations in glycolytic metabolites and downstream depletions of anaplerotic metabolites, correlating with the deletion status of the ENO1 gene in the tested cell lines .
Another research highlighted the synthesis and evaluation of prodrugs derived from this compound, which were designed to enhance cellular permeability and selectivity towards tumor cells. The prodrugs exhibited improved potency against cancer cells while minimizing toxicity in normal cells .
Pharmacological Implications
The implications of these findings suggest that this compound could serve as a lead compound for developing new anticancer agents. Its ability to selectively target cancerous cells while sparing normal tissues is particularly promising for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step nucleophilic substitution and amidation reactions. Piperidine derivatives are often functionalized via alkylation or reductive amination. For example, the benzyl-isopropyl-amine group can be introduced using a Buchwald-Hartwig coupling under inert conditions. Reaction optimization should focus on temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd/C for hydrogenation) to improve yield and stereochemical purity .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Use chiral resolution techniques (e.g., chiral column chromatography) to isolate the (S)-enantiomer .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- Purity : HPLC with a C18 column and mobile phase (e.g., methanol/buffer at pH 4.6 or 6.5 ). Compare retention times against standards.
- Structural Confirmation :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected m/z ~331.4 for C₁₈H₂₇N₃O⁺).
- NMR : Key signals include δ ~1.2 ppm (isopropyl CH₃), δ ~3.5 ppm (piperidine N-CH₂), and δ ~4.1 ppm (propanone carbonyl) .
- Data Table :
| Technique | Key Parameters | Expected Outcome |
|---|---|---|
| HPLC | Column: C18; Flow: 1.0 mL/min | Single peak (purity >98%) |
| ¹H NMR | Solvent: CDCl₃; 400 MHz | δ 1.2 (d, 6H, isopropyl) |
Q. What are the critical physical properties relevant to handling and storage?
- Physical Data :
- Melting Point : ~202°C (similar piperidine derivatives ).
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, methanol), sparingly soluble in water.
- Stability : Store at –20°C under inert atmosphere to prevent oxidation or hydrolysis of the propanone and amine groups .
Advanced Research Questions
Q. How does the stereochemistry (S-configuration) influence the compound’s reactivity or biological interactions?
- Stereochemical Impact : The (S)-enantiomer may exhibit distinct binding affinities due to spatial alignment with chiral biological targets (e.g., enzymes or receptors). Computational docking studies (using Schrödinger Suite or AutoDock) can predict interactions with active sites. Compare enantiomer activity via in vitro assays (e.g., enzyme inhibition) .
- Case Study : Piperidine-based compounds with (S)-configurations show enhanced selectivity for GABA receptors in structural analogs .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks)?
- Troubleshooting :
- Unexpected NMR Splitting : Check for diastereotopic protons (common in piperidine rings) or dynamic effects (e.g., restricted rotation of the benzyl group). Use variable-temperature NMR to confirm .
- IR Anomalies : Verify carbonyl (C=O) stretch at ~1680 cm⁻¹; deviations suggest impurities or keto-enol tautomerism .
Q. How can the compound’s stability under physiological conditions (pH, temperature) be assessed for pharmacological studies?
- Methodology :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Use TGA/DSC to determine decomposition thresholds (>200°C typical for similar compounds ).
- Data Table :
| Condition | Degradation Pathway | Half-Life (37°C) |
|---|---|---|
| pH 7.4 | Hydrolysis of amide | ~48 hours |
| pH 2.0 | Protonation of amine | ~12 hours |
Methodological Challenges & Innovations
Q. What advanced techniques are recommended for studying conformational dynamics of the piperidine ring?
- Approaches :
- X-ray Crystallography : Resolve ring puckering (e.g., chair vs. boat conformations) using SHELXL .
- Molecular Dynamics (MD) Simulations : Simulate ring flexibility in solvent (e.g., explicit water models) with AMBER or GROMACS .
Q. How can researchers mitigate batch-to-batch variability in enantiomeric excess (EE) during scale-up?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
